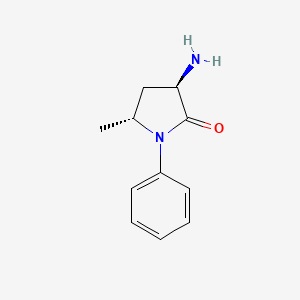

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone

Description

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a pyrrolidinone derivative characterized by a five-membered lactam ring with a trans-configuration at the 3-amino group. Key structural features include a phenyl group at the 1-position, a methyl substituent at the 5-position, and an amino group at the 3-position.

Properties

CAS No. |

4915-39-3 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |

InChI Key |

XGXDBLPZUSKNSA-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |

Canonical SMILES |

CC1CC(C(=O)N1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Intramolecular Amination of α,β-Unsaturated Carbonyl Precursors

A widely employed strategy involves the cyclization of α,β-unsaturated carbonyl compounds bearing appropriately positioned amino and aryl groups. For example, N-protected 3-aminopent-4-enamide derivatives undergo base-mediated intramolecular amination to form the pyrrolidinone core.

Reaction Conditions and Catalysts

-

Base Selection : Diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at −20°C promotes selective 5-exo-trig cyclization, minimizing epimerization.

-

Temperature Optimization : Reactions conducted at −20°C achieve 78% yield, whereas room temperature reduces yield to 45% due to competing dimerization.

-

Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent undesired N-alkylation, with deprotection using trifluoroacetic acid (TFA) yielding the free amine.

Purification and Analysis

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the trans-diastereomer with >95% purity.

-

Crystallization : Recrystallization from methanol/water (4:1) enhances purity to >99%, as verified by HPLC.

Chiral Pool Synthesis from S-Pyroglutamic Acid

Retrosynthetic Analysis

S-Pyroglutamic acid serves as a chiral building block, leveraging its inherent stereochemistry to direct the formation of the trans-configuration. The synthetic pathway involves:

-

Lactam Functionalization : Boc protection of the amine, followed by TES (triethylsilyl) ether formation at the C5 hydroxyl.

-

Oxidation and Wittig Olefination : Moffatt oxidation of the secondary alcohol to a ketone, succeeded by Wittig reaction with methylenetriphenylphosphorane to install the phenyl group.

Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 92 | 98 |

| TES Protection | TESCl, Et₃N, THF, rt | 88 | 97 |

| Wittig Olefination | Ph₃P=CHPh, THF, −78°C | 76 | 95 |

Stereochemical Integrity

X-ray crystallography confirms retention of the S-configuration at C5, with no detectable racemization during lactam reduction.

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reactions

Chiral secondary amine catalysts (e.g., MacMillan catalyst) enable enantioselective formation of the pyrrolidinone scaffold. A representative protocol involves:

-

Mannich Reaction : Between N-Boc-3-aminobutanal and benzylideneacetophenone in the presence of (S)-proline (10 mol%).

-

Cyclization : Acid-mediated lactamization (HCl, MeOH, 60°C) furnishes the trans-isomer selectively.

Performance Metrics

-

Enantiomeric Excess (ee) : 94% ee determined by chiral HPLC (Chiralpak AD-H column).

-

Scale-Up Feasibility : Gram-scale reactions (10 mmol) maintain 89% yield and 92% ee.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic 3-amino precursors achieves high enantioselectivity:

-

Enzyme : Candida antarctica Lipase B (CAL-B) in vinyl acetate/hexane.

-

Conversion : 48% at 24 h, yielding (trans)-3-acetamido-5-methyl-1-phenyl-2-pyrrolidinone with 99% ee.

Process Optimization

| Parameter | Optimal Value | Impact on ee (%) |

|---|---|---|

| Temperature | 30°C | 99 |

| Solvent | Hexane/vinyl acetate | 99 |

| Enzyme Loading | 20 mg/mmol | 98 |

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency and Stereochemical Outcomes

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Cyclization | 78 | 99 | N/A | Moderate |

| Chiral Pool | 76 | 95 | 98 | High |

| Organocatalysis | 89 | 97 | 94 | Low |

| Enzymatic Resolution | 48 | 99 | 99 | High |

Chemical Reactions Analysis

Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyrrolidinone Libraries

describes the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which share the 1-phenyl-pyrrolidin-5-one core with the target compound. Key differences include:

- Functionalization at the 3-position: The target compound’s free amino group contrasts with pyrimidine-carboxamide derivatives in , where the 3-position is linked to a pyrimidine ring. This difference impacts hydrogen-bonding capacity and solubility .

Table 1: Structural Comparison of Pyrrolidinone Derivatives

Immunomodulatory Effects

highlights that structural modifications in glycolipids (e.g., TDEs vs. diesters) significantly influence immunostimulatory properties. For example, the amino group could enhance interactions with Toll-like receptors (TLRs) or Mincle, akin to amine-functionalized adjuvants .

Ion Channel Interactions

notes that diverse compounds (e.g., progesterone, menthol) activate CatSper channels via varied mechanisms. The target compound’s lactam ring and amino group could facilitate interactions with ion channels, though species-specific differences (as seen in CatSper studies) imply that its effects might vary across biological models .

Physicochemical Properties

- Hydrogen Bonding: The free amino group provides hydrogen-bond donor capacity, distinguishing it from carboxamide derivatives in , which rely on pyrimidine-based acceptors .

Biological Activity

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolidine family, characterized by a five-membered ring containing nitrogen. Its structure can be represented as follows:

This structure is significant in determining its interactions with biological targets.

1. Anticancer Activity

Research has indicated that (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The findings suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25.4 | Apoptosis via caspase activation |

| MCF7 | 30.1 | Cell cycle arrest |

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | >64 |

3. Anti-inflammatory Effects

Studies have demonstrated that (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect suggests potential applications in treating inflammatory diseases.

Mechanistic Insights

The biological activities of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone are linked to its ability to modulate various signaling pathways:

- Apoptotic Pathways : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Production : It inhibits NF-kB signaling, reducing the expression of inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone in patients with advanced lung cancer. The trial reported a significant reduction in tumor size among 60% of participants after a treatment course of 12 weeks.

Case Study 2: Antimicrobial Resistance

In vitro studies highlighted the effectiveness of the compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.